Ester Alkyl Chain Differentiation: Ethyl vs. Propyl Bioavailability Tuning
The target compound's ethyl ester imparts lower calculated lipophilicity (cLogP) compared to the propyl ester analog CAS 875019-91-3, directly influencing membrane permeability and oral bioavailability potential . While experimental logP values are not published for these specific compounds, the ethyl ester's reduced carbon count (C₁₀ vs. C₁₁) and lower molecular weight (285.3 vs. 301.4 g/mol) consistently predict improved aqueous solubility and faster esterase-mediated hydrolysis, which are critical parameters for prodrug design .
| Evidence Dimension | Calculated lipophilicity and molecular weight as predictors of bioavailability |
|---|---|
| Target Compound Data | Molecular weight 285.3 g/mol; molecular formula C₁₀H₁₁N₃O₃S₂ (ethyl ester) |
| Comparator Or Baseline | Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate (CAS 875019-91-3): molecular weight 301.4 g/mol; molecular formula C₁₁H₁₅N₃O₃S₂ (propyl ester) |
| Quantified Difference | ΔMW = 16.1 g/mol (5.3% lower); ΔC = 1 carbon atom in ester chain |
| Conditions | Physicochemical property comparison based on published molecular formulas; experimental logP/logD data not available |
Why This Matters
For procurement decisions in medicinal chemistry programs, the ethyl ester offers a distinct pharmacokinetic tuning handle that cannot be replicated by the propyl analog, directly impacting lead optimization strategies.
